Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-
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Overview
Description
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H24N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors. One common method is the intramolecular Raschig amination, which uses 1,3-diaminopropane and sodium hypochlorite as reagents. The reaction proceeds through the formation of N,N-dichloro-1,3-diaminopropane, followed by cyclization to form the pyrazolidine ring .
Industrial Production Methods
Industrial production of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as reagent concentrations, pH, and temperature, is crucial to maximize yield and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atoms and the steric effects of the bulky tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize pyrazolidine derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce pyrazolidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with reagents such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinones, while reduction can produce pyrazolidines with different substituents .
Scientific Research Applications
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazolidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Pyrazolidine derivatives are used in the production of pigments, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazolidine derivative .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline: A reduced form of pyrazole, lacking aromaticity.
Pyrazolone: An oxidized form of pyrazole, often used in pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, widely used in medicinal chemistry .
Uniqueness
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is unique due to its bulky tert-butyl groups, which influence its reactivity and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and industrial applications .
Properties
CAS No. |
650600-24-1 |
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Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1,2-ditert-butylpyrazolidine |
InChI |
InChI=1S/C11H24N2/c1-10(2,3)12-8-7-9-13(12)11(4,5)6/h7-9H2,1-6H3 |
InChI Key |
PHEWXTWFFPULJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCN1C(C)(C)C |
Origin of Product |
United States |
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